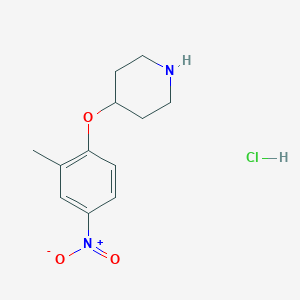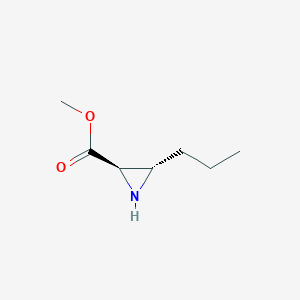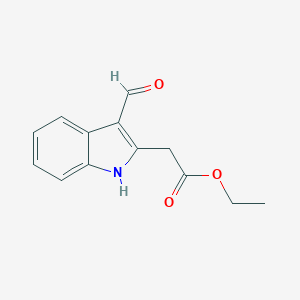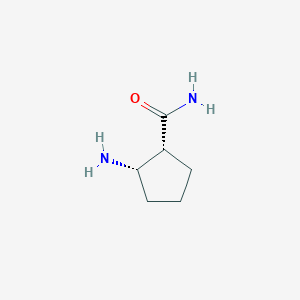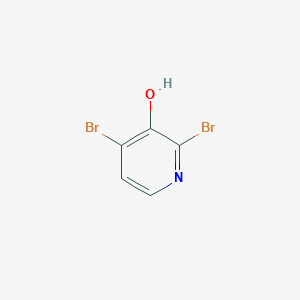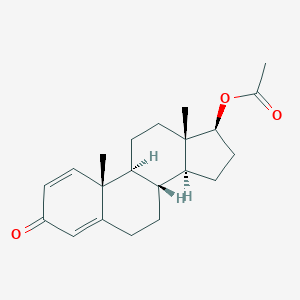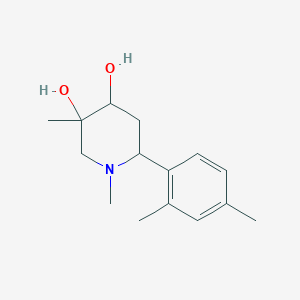
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications due to its unique structure and mechanism of action.
科学研究应用
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and Parkinson's disease. 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to improve motor function in animal models of Parkinson's disease.
作用机制
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the brain. 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol also acts as a weak agonist of the dopamine D2 receptor and the α2-adrenergic receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to induce hyperthermia, hypertension, tachycardia, and seizures in animal models. Additionally, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to increase locomotor activity, stereotypy, and self-administration in rodents, suggesting its potential for abuse.
实验室实验的优点和局限性
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has several advantages for laboratory experiments, including its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol also has limitations, including its potential for abuse and its adverse effects on physiological parameters.
未来方向
Future research on 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol should focus on its potential therapeutic applications in the treatment of depression, anxiety, and Parkinson's disease. Additionally, further studies are needed to elucidate the long-term effects of 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol on the brain and the potential for addiction and withdrawal. Finally, the development of selective 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol analogs may provide new insights into its mechanism of action and potential therapeutic applications.
合成方法
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol can be synthesized using various methods, including reductive amination and Mannich reaction. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,4-dimethylphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
属性
CAS 编号 |
128887-74-1 |
|---|---|
产品名称 |
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol |
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
6-(2,4-dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H23NO2/c1-10-5-6-12(11(2)7-10)13-8-14(17)15(3,18)9-16(13)4/h5-7,13-14,17-18H,8-9H2,1-4H3 |
InChI 键 |
BXHUHAQDRAWEPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)O)C |
规范 SMILES |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)O)C |
同义词 |
6-(2,4-dimethylphenyl)-1,3-dimethyl-piperidine-3,4-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



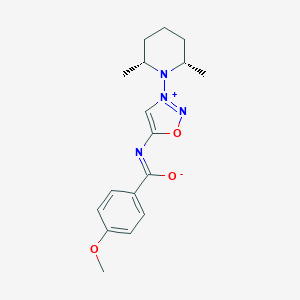

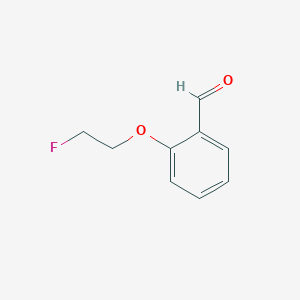
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

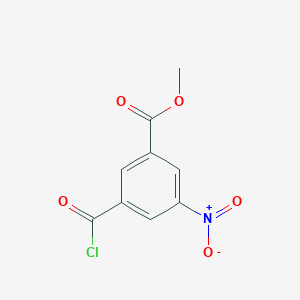
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
